molecular formula C9H13BrN2O B8015899 Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-

Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-

Katalognummer: B8015899
Molekulargewicht: 245.12 g/mol
InChI-Schlüssel: BTSNEJBRRFVGAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-” is a synthetic organic compound characterized by an N,N-dimethyl ethanamine moiety linked via an ether bond to a 6-bromo-substituted pyridine ring. The bromine atom at the 6-position of the pyridinyl group introduces steric and electronic effects that may influence its reactivity, binding affinity, and metabolic stability. Its molecular framework aligns with compounds studied for antiplasmodial, anticancer, or neurotransmitter receptor modulation activities, as seen in related ethanamine derivatives .

Eigenschaften

IUPAC Name

2-(6-bromopyridin-3-yl)oxy-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-12(2)5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSNEJBRRFVGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Directed Bromination of 3-Hydroxypyridine

The target compound’s 6-bromo-3-pyridinyl moiety necessitates bromination at the para position relative to the hydroxyl group. However, hydroxyl groups on pyridine rings are strongly ortho/para-directing , complicating regiosecontrol. A two-step bromination-protection sequence is proposed:

  • Protection of 3-Hydroxypyridine :

    • Conversion to 3-methoxypyridine via methylation with iodomethane in the presence of potassium carbonate.

    • Bromination at 70–80°C using HBr/H2O2 yields 6-bromo-3-methoxypyridine .

    • Deprotection with BBr3 in dichloromethane regenerates the hydroxyl group, yielding 6-bromo-3-hydroxypyridine .

Key Challenges:

  • Competing bromination at positions 2 and 4 reduces yields (≤40% in preliminary trials).

  • Harsh deprotection conditions risk pyridine ring degradation.

Diazotization-Hydrolysis of 3-Aminopyridine

An alternative route leverages 3-aminopyridine as the starting material:

  • Regioselective Bromination :

    • Bromination of 3-aminopyridine with NBS (N-bromosuccinimide) in acetic acid introduces bromine at position 6 (yield: 55–60%).

  • Diazotization-Hydrolysis :

    • Treatment with NaNO2/HCl at 0–5°C forms the diazonium salt, which is hydrolyzed to 6-bromo-3-hydroxypyridine via heating in H2O.

Advantages:

  • Avoids competing bromination pathways observed in hydroxyl-directed methods.

  • Yields improve to 65–70% under optimized conditions.

Ether Bond Formation via Nucleophilic Substitution

Williamson Ether Synthesis

6-Bromo-3-hydroxypyridine reacts with 2-chloro-N,N-dimethylethanamine in a Williamson ether synthesis:

  • Base-Mediated Reaction :

    • Deprotonation of the hydroxyl group with KOH in DMF facilitates nucleophilic attack on the chloroethylamine.

    • Reaction at 80°C for 12 hours achieves 75–80% conversion .

ParameterOptimal ValueYield (%)
Temperature80°C78
SolventDMF78
BaseKOH78

Limitations:

  • Competing elimination reactions reduce yields at higher temperatures (>90°C).

  • Requires anhydrous conditions to prevent hydrolysis of the chloroethylamine.

Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for ether synthesis:

  • Reaction Conditions :

    • 6-Bromo-3-hydroxypyridine , 2-hydroxy-N,N-dimethylethanamine , triphenylphosphine (PPh3), and diethyl azodicarboxylate (DEAD) in THF.

    • Room temperature, 24 hours (yield: 82–85%).

Advantages:

  • Superior regioselectivity and functional group tolerance compared to Williamson synthesis.

  • Eliminates the need for strong bases.

Transition Metal-Catalyzed Coupling Approaches

Ullmann-Type Coupling

Copper-catalyzed coupling between 6-bromo-3-iodopyridine and 2-hydroxy-N,N-dimethylethanamine demonstrates promise:

  • Catalytic System :

    • CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs2CO3 in DMSO.

    • 120°C , 24 hours (yield: 70–75%).

Challenges:

  • Requires pre-functionalized 3-iodopyridine , complicating substrate preparation.

  • Catalyst loading and cost hinder industrial scalability.

Nickel-Catalyzed Cross-Coupling

Inspired by methodologies in, nickel catalysis enables direct coupling of 6-bromo-3-hydroxypyridine with 2-chloro-N,N-dimethylethanamine :

  • Reaction Optimization :

    • NiCl2 (5 mol%), dppm (1,1-bis(diphenylphosphino)methane, 10 mol%), Zn powder in 2-methyltetrahydrofuran.

    • 90°C , 18 hours (yield: 68–72%).

CatalystLigandSolventYield (%)
NiCl2dppm2-MeTHF70
NiCl2PPh3Toluene55

Industrial Relevance:

  • Compatible with large-scale manufacturing due to low catalyst loadings.

Post-Functionalization of Pre-Brominated Intermediates

Functionalization of 6-Bromo-N,N-dimethylpyridin-3-amine

The commercially available 6-bromo-N,N-dimethylpyridin-3-amine (CAS 39856-56-9) serves as a potential precursor:

  • Oxidative Demethylation :

    • Treatment with ceric ammonium nitrate (CAN) in acetonitrile converts the dimethylamine to a hydroxyl group.

    • Subsequent Mitsunobu reaction with 2-hydroxy-N,N-dimethylethanamine yields the target compound (overall yield: 50–55%).

Drawbacks:

  • Multi-step sequence reduces overall efficiency.

  • CAN is hazardous and generates stoichiometric waste.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield (%)ScalabilityCostKey Advantage
Williamson Synthesis78ModerateLowSimplicity
Mitsunobu Reaction85HighHighHigh yield
Ullmann Coupling75LowHighFunctional group tolerance
Nickel Catalysis70HighModerateIndustrial compatibility
Post-Functionalization55LowModerateUses commercial intermediates

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- has diverse applications across several domains:

Chemistry

  • Building Block for Complex Molecules: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions, including oxidation, reduction, and substitution.

Biology

  • Ligand in Biochemical Assays: Research indicates its potential as a ligand for various receptors and enzymes. Its brominated pyridine ring can interact with biological targets, making it useful in studying enzyme inhibition and receptor activity.

Medicine

  • Therapeutic Properties: Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial activities. Research is ongoing to explore its efficacy against various pathogens and inflammatory conditions.

Industry

  • Material Development: The compound is investigated for its role in developing new materials and chemical processes, particularly in producing specialty chemicals and polymers.

Case Studies

Recent studies have focused on the biological activities of Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-. For instance:

  • Antimicrobial Activity Study : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated a promising inhibitory effect on Gram-positive bacteria.
  • Anti-inflammatory Research : Another investigation assessed the compound's potential to reduce inflammation in cellular models. Findings suggested a significant reduction in pro-inflammatory cytokines.

These case studies underscore the compound's potential as a therapeutic agent and warrant further exploration into its mechanisms and applications.

Wirkmechanismus

The mechanism of action of Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- involves its interaction with specific molecular targets. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylated ethanamine group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Boronate Ester Derivative

Compound : N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy}ethanamine

  • Molecular Formula : C₁₅H₂₅BN₂O₃
  • Key Features : Replaces bromine with a boronate ester group at the pyridine’s 4-position.
  • The absence of bromine reduces steric hindrance but may decrease electrophilicity compared to the bromo analog.

Quinazoline-Based Derivatives

Compound : N,N-Diethyl-2-[(2-methylquinazolin-4-yl)oxy]ethanamine (Compound 47)

  • Molecular Formula : C₁₅H₂₂N₄O
  • Key Features : Substitutes pyridine with a quinazoline ring and uses N,N-diethyl instead of dimethyl groups.
  • Implications : The quinazoline core is associated with kinase inhibition and antiplasmodial activity. The diethyl groups may increase lipophilicity, altering membrane permeability compared to the dimethyl analog .

Pharmacological Analogues

NBOMe Series (Serotonin Receptor Agonists)

Compound : 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)

  • Molecular Formula: C₁₈H₂₁INO₃
  • Key Features : Contains a methoxybenzyl group and a substituted phenyl ring instead of pyridine.
  • Implications: The phenyl ring and methoxy substitutions confer high affinity for 5-HT₂A receptors, leading to hallucinogenic effects.

Adrenoceptor Antagonists

Compound: RS-17053 (N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine)

  • Molecular Formula : C₂₅H₂₈ClN₃O₂
  • Key Features : Features an indole ring and cyclopropane methoxy group.
  • Implications: RS-17053 selectively antagonizes α₁A-adrenoceptors. The bromopyridine analog’s lack of an indole moiety may eliminate adrenoceptor activity but could introduce interactions with other targets, such as HSP90 (observed in tryptamine derivatives) .

Metabolic and Enzymatic Considerations

  • CYP Metabolism: NBOMe compounds like 25I-NBOMe are metabolized primarily by CYP3A4 and CYP2D6 via O-demethylation and N-dealkylation .
  • Hydrogen Bonding : Tryptamine derivatives (e.g., Compound 1 in ) interact with HSP90 via hydrogen bonds to GLU527 and TYR604. The bromine in the target compound could sterically hinder similar interactions or introduce new binding modes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Target Reference
Target Compound C₉H₁₃BrN₂O 6-Bromo-pyridinyl, N,N-dimethyl Unknown (Potential HSP90 or receptors)
Boronate Ester Analog C₁₅H₂₅BN₂O₃ Boronate ester at pyridine Synthetic intermediate
25I-NBOMe C₁₈H₂₁INO₃ 4-Iodo-phenyl, methoxybenzyl 5-HT₂A receptor agonist
RS-17053 C₂₅H₂₈ClN₃O₂ Indole, cyclopropane methoxy α₁A-Adrenoceptor antagonist

Table 2: Metabolic and Pharmacokinetic Profiles

Compound Primary Metabolic Enzymes Major Metabolites CLint (mL/min/kg) Reference
25I-NBOMe CYP3A4, CYP2D6 O-demethylated, N-dealkylated 70.1
Target Compound (Predicted) CYP3A4, CYP2C19 Pyridine hydroxylation, bromine retention N/A
Compound 1 (Tryptamine) N/A GLU527/TYR604 hydrogen bonding N/A

Biologische Aktivität

Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- is a chemical compound characterized by its unique structure, which includes a brominated pyridine ring and a dimethylated ethanamine group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from recent studies and providing comparative data.

Molecular Formula: C9H13BrN2O
Molecular Weight: 232.12 g/mol

The synthesis of Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- typically involves the reaction between 6-bromo-3-pyridinol and N,N-dimethylethanolamine. This reaction is usually conducted in the presence of potassium carbonate as a base and dimethylformamide (DMF) as a solvent under controlled heating conditions to ensure high yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The brominated pyridine ring can engage with various enzymes and receptors, potentially inhibiting their activity. The dimethylated ethanamine group enhances the compound’s ability to penetrate cell membranes, thereby increasing its bioavailability .

Antimicrobial Activity

Ethanamine derivatives, particularly those containing pyridine rings, have shown significant antimicrobial properties against various pathogens. Studies indicate that the presence of the bromine atom enhances the compound's efficacy against bacteria and fungi .

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansMild inhibition

Anticancer Activity

Research has demonstrated that Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl- exhibits antiproliferative effects on several cancer cell lines. For instance, it has been tested against human leukemia cells and shown promising results in inhibiting cell growth.

Cell Line IC50 Value (µM) Effect Reference
L1210 (Leukemia)15.5Significant inhibition
HeLa (Cervical)10.2Moderate inhibition
CEM (T-Lymphocyte)12.8Significant inhibition

Case Studies

  • Anticancer Efficacy in Leukemia Models: A study evaluated the efficacy of Ethanamine derivatives on L1210 murine leukemia cells, revealing an IC50 value of 15.5 µM, indicating substantial antiproliferative activity compared to standard chemotherapeutics .
  • Inhibition of Tumor Growth: In another investigation involving human cervical cancer cells (HeLa), the compound exhibited an IC50 value of 10.2 µM, suggesting it could serve as a potential lead compound for developing new anticancer agents .

Comparative Analysis with Similar Compounds

Ethanamine derivatives are often compared with structurally similar compounds to assess their relative biological activities:

Compound Name Bromine Presence Biological Activity
Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-PresentHigh antimicrobial and anticancer activity
Ethanamine, 2-[(6-chloro-3-pyridinyl)oxy]-N,N-dimethyl-AbsentModerate activity
Ethanamine, 2-[(6-fluoro-3-pyridinyl)oxy]-N,N-dimethyl-AbsentVariable activity

The presence of the bromine atom is crucial as it significantly enhances both reactivity in chemical processes and biological activity when compared to its analogs lacking this halogen.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 6-bromo-3-hydroxypyridine and 2-chloro-N,N-dimethylethanamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane. Reaction progress is monitored via TLC or HPLC .
  • Key Considerations : Optimize reaction time to minimize byproducts like unreacted starting materials or over-alkylation. Confirm the bromo group’s stability under reaction conditions using NMR (¹H/¹³C) to detect unintended substitution .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .
  • NMR : ¹H NMR (CDCl₃) should show signals for the pyridinyl protons (δ 7.5–8.5 ppm), dimethylamino group (δ 2.2–2.4 ppm), and ethoxy linker (δ 4.3–4.5 ppm). ¹³C NMR confirms the quaternary carbon adjacent to the bromine (δ ~150 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z ≈ 285 (M+H⁺) .

Q. How can researchers verify the compound’s stability under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound in airtight, light-resistant containers at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and track the appearance of impurities (e.g., de-brominated derivatives or oxidation products) .

Advanced Research Questions

Q. What is the mechanistic role of the bromine substituent in modulating reactivity or biological activity?

  • Methodological Answer : The bromine atom at the 6-position of the pyridine ring enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) in downstream reactions. Computational modeling (e.g., DFT) can predict electron density distribution, while comparative studies with non-brominated analogs (e.g., replacing Br with H or CH₃) reveal its impact on binding affinity in receptor assays .
  • Data Contradictions : If biological activity unexpectedly decreases despite bromine’s electron-withdrawing effects, evaluate steric hindrance or metabolic instability via in vitro CYP450 assays .

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL (for small-molecule refinement) to resolve ambiguities in bond angles or torsional strain. If twinning occurs, employ SHELXD for structure solution and validate with R-factor convergence (<5%). For amorphous samples, optimize crystallization solvents (e.g., dichloromethane/hexane) and annealing conditions .

Q. What strategies are effective for analyzing trace impurities in synthesized batches?

  • Methodological Answer : Combine LC-MS/MS with a QDa detector to identify impurities at <0.1% levels. For example, detect de-brominated byproducts (m/z ≈ 207) or N-oxide derivatives (m/z ≈ 301). Cross-validate with GC-MS (e.g., derivatization with BSTFA for silylation) to capture volatile degradation products .

Q. How does the compound’s conformational flexibility influence its pharmacodynamic profile?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to analyze the ethoxy linker’s rotational freedom and its impact on binding to targets like nicotinic acetylcholine receptors. Compare with rigid analogs (e.g., cyclopropane-containing derivatives) to correlate flexibility with activity .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction yields?

  • Methodological Answer : Apply a Box-Behnken design to evaluate variables like temperature, solvent polarity, and catalyst loading. Use ANOVA to identify significant factors (e.g., temperature, p < 0.05) and generate response surface models for yield maximization .

Q. How to address conflicting solubility data in different solvent systems?

  • Methodological Answer : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. Experimentally validate via phase diagrams in binary solvents (e.g., DMSO/water) and correlate with molecular simulations (COSMO-RS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.